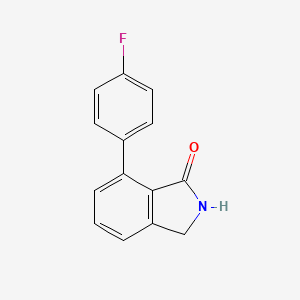
7-(4-Fluorophenyl)isoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Fluorophenyl)isoindolin-1-one is a chemical compound with the molecular formula C14H10FNO . It is a member of the class of isoindoles .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives has been achieved through various methods. One approach involves the ultrasonic-assisted synthesis of isoindolin-1-one derivatives from 3-alkylidenephtalides under ultrasonic irradiation . Another method involves transition metal-catalyzed C−C bond-forming reactions . The reaction mechanism studies revealed that the reaction was initiated by the attack of a conjugate base of aryl/heteroaryl methyl ketones .Molecular Structure Analysis
Molecular modeling studies have been conducted on a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors . The studies combined molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis
Isoindolin-1-ones fused to barbiturates were designed, synthesized, and evaluated for their in vitro urease inhibitory activity . The synthesis route consisted of two steps, which increased the yield rate and decreased the percentage of byproducts .Aplicaciones Científicas De Investigación
Cancer Research: CDK7 Inhibition
Isoindolin-1-ones, including “7-(4-Fluorophenyl)isoindolin-1-one”, have been explored as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), which is crucial in cell cycle regulation and transcription. In a recent study, isoindolin-1-ones demonstrated high binding affinity and stability in molecular dynamics simulations, indicating their potential as effective anti-cancer agents, particularly against breast cancer .
Antibacterial Applications: Antiseptic Cigarette Tipping Paper
Isoindolin-1-ones have shown significant antibacterial activity, which can be utilized in the development of antiseptic cigarette tipping paper. This application is particularly relevant for Heat Not Burning (HNB) products, where maintaining hygiene is crucial. The compounds’ bacteriostatic properties suggest potential for broader antimicrobial applications .
Pharmacokinetics and Drug Design
The pharmacokinetic properties of isoindolin-1-ones are promising, with superior qualities compared to known CDK7 inhibitors. This includes favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for further drug development processes .
Chemoinformatics: Molecular Docking and Screening
Isoindolin-1-ones are utilized in chemoinformatics for virtual screening and molecular docking studies. These compounds have been virtually screened against a library of molecules to identify those with high binding affinities, aiding in the rapid development of new therapeutics .
Material Science: Antimicrobial Coatings
The antibacterial properties of isoindolin-1-ones can be applied in material science for creating antimicrobial coatings. These coatings could be used in medical devices, food packaging, and other surfaces where bacterial contamination is a concern .
Computational Chemistry: Density Functional Theory (DFT) Studies
DFT studies of isoindolin-1-ones have revealed high values of global softness and low values of global hardness and chemical potential. These findings are indicative of the compounds’ chemical reactivity and potential for interaction with biological targets .
Mecanismo De Acción
Target of Action
The primary target of 7-(4-Fluorophenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-breast cancer drugs .
Mode of Action
7-(4-Fluorophenyl)isoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . The compound exhibits high binding affinity, up to -10.1 kcal/mol, indicating strong interactions with CDK7 . The amino acid residues LYS139 and LYS41 majorly contribute to the binding interactions .
Biochemical Pathways
The interaction of 7-(4-Fluorophenyl)isoindolin-1-one with CDK7 affects the cell cycle, a critical biochemical pathway in cell proliferation . By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
The pharmacokinetic properties of 7-(4-Fluorophenyl)isoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound showed docked pose stability, indicating good pharmacokinetic properties . The compound also displayed high values of global softness and low values of global hardness and chemical potential, indicating it is a chemically reactive soft molecule .
Result of Action
The result of the action of 7-(4-Fluorophenyl)isoindolin-1-one is its potential anti-cancer activity . The compound’s interaction with CDK7 can disrupt the cell cycle, potentially leading to the inhibition of cancer cell growth . This makes it a good candidate for anti-cancer action and could serve as an effective CDK7 inhibitor .
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-11-6-4-9(5-7-11)12-3-1-2-10-8-16-14(17)13(10)12/h1-7H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGLQDFFGQODMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C3=CC=C(C=C3)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571343 |
Source


|
| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorophenyl)isoindolin-1-one | |
CAS RN |
200049-49-6 |
Source


|
| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


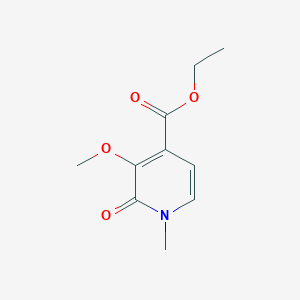
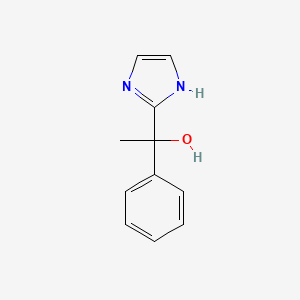
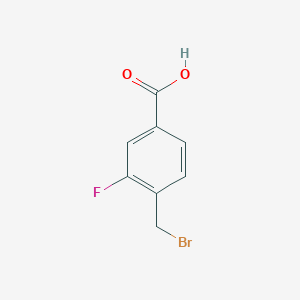
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)
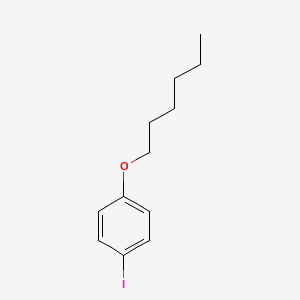
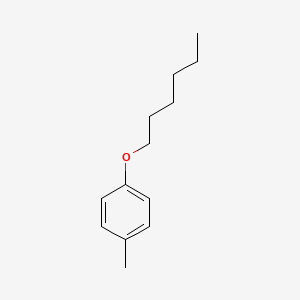
![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)
![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)



![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)
